

3-Methylaminopiperidine dihydrochloride melting point and boiling point

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Compound of Interest

Compound Name:	3-Methylaminopiperidine dihydrochloride
Cat. No.:	B165135

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Methylaminopiperidine Dihydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **3-Methylaminopiperidine Dihydrochloride** (CAS No. 127294-77-3), a critical piperidine-based intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth exploration of the compound's melting and boiling points. We delve into the causality behind experimental methodologies for determining these values, emphasizing the importance of the dihydrochloride salt form in achieving stability and desirable handling characteristics. The guide includes detailed, field-proven protocols for accurate measurement, discusses factors influencing data variability, and contextualizes the importance of these physical properties for synthesis, purification, and formulation.

Introduction to 3-Methylaminopiperidine Dihydrochloride Chemical Identity and Significance

3-Methylaminopiperidine Dihydrochloride is a versatile building block widely employed in medicinal chemistry.^[1] Its piperidine scaffold is a privileged structure in drug discovery,

appearing in numerous CNS-active agents and other therapeutics. The presence of a secondary amine and a methylamino group at the 3-position allows for extensive derivatization, enabling chemists to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.^[2] This makes it a key starting material in the synthesis of novel compounds targeting neurological disorders, among other therapeutic areas.^{[1][2]}

The Critical Role of the Dihydrochloride Salt Form

While the free base form of 3-methylaminopiperidine exists, the dihydrochloride salt is the overwhelmingly preferred form for laboratory and industrial applications. The formation of the dihydrochloride salt by treating the basic nitrogen centers with hydrochloric acid provides several distinct advantages:

- Enhanced Stability: The salt form is typically a stable, crystalline solid, which is less susceptible to degradation from atmospheric CO₂ and oxidation compared to the often-oily and more reactive free base.^[1]
- Improved Handling: Crystalline solids are easier to weigh, transfer, and handle accurately and safely than volatile or viscous liquids.^[1]
- Increased Solubility: The salt form often exhibits improved solubility in polar protic solvents, which can be advantageous for certain reaction conditions and for purification processes like recrystallization.^[1]

Understanding that the properties discussed herein pertain to the dihydrochloride salt is fundamental to their correct application in a research context.

Core Physicochemical Properties

The accurate characterization of a pharmaceutical intermediate is the foundation of reproducible and scalable synthesis. The following table summarizes the key quantitative data for **3-Methylaminopiperidine Dihydrochloride**.

Property	Value	Source(s)
CAS Number	127294-77-3	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₁₄ N ₂ ·2HCl	[1] [2]
Molecular Weight	187.11 g/mol	[1] [2]
Appearance	White to almost white crystalline powder	[1]
Melting Point	197 - 201 °C	[1]
	199 - 200 °C	[2] [3] [5]
Boiling Point	87 °C at 6 mmHg	[1] [3]
Storage Conditions	Room Temperature	[1]

In-Depth Analysis of Thermal Properties

Melting Point: An Indicator of Purity

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For **3-Methylaminopiperidine Dihydrochloride**, the reported range is consistently narrow, typically cited as 197-201 °C or 199-200 °C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

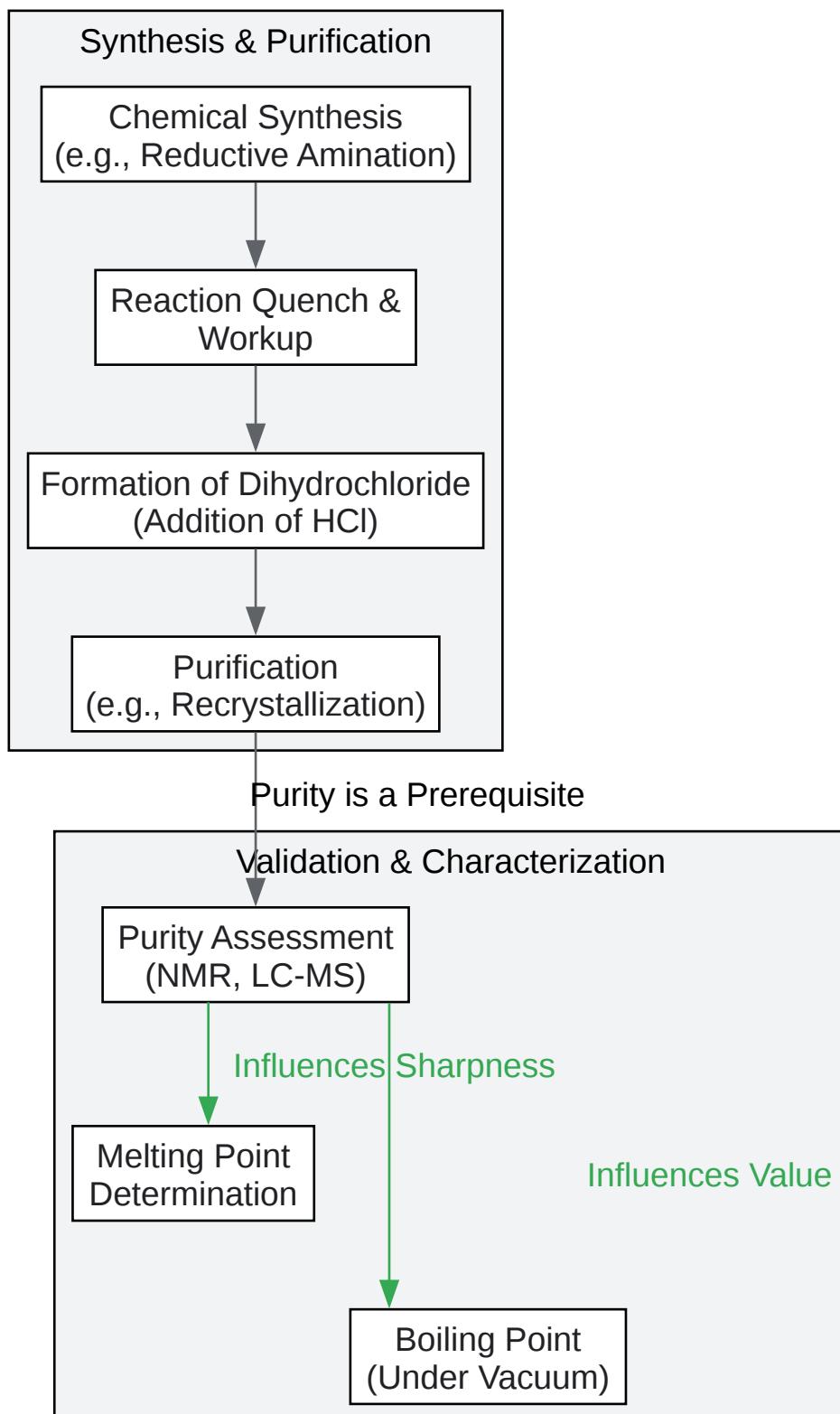
Causality and Experimental Insights:

- Sharp Melting Range: A sharp range (e.g., 1-2 °C) is indicative of high purity. Impurities disrupt the crystal lattice of the solid, which typically results in both a depression of the melting point and a broadening of the range over which the substance melts.
- Decomposition: It is common for amine salts to exhibit some decomposition at or near their melting point. Researchers should note any color change (e.g., darkening to yellow or brown) during determination, as this suggests degradation, not just a phase transition. The reported value is therefore a "melting point with decomposition."

Boiling Point: The Necessity of Vacuum

The boiling point is reported as 87 °C at a reduced pressure of 6 mmHg.[\[1\]](#)[\[3\]](#) This is a critical distinction. Attempting to determine the boiling point at atmospheric pressure (760 mmHg) would result in significant thermal decomposition of the molecule long before it would boil.

Expertise in Practice: The use of vacuum distillation is standard practice for high-molecular-weight or thermally sensitive compounds. By lowering the ambient pressure, the temperature required to induce boiling is significantly reduced. This allows the compound to vaporize and distill in a controlled manner, preventing the molecular structure from breaking down under excessive thermal stress. The relationship between synthesis, purification, and property validation is paramount, as residual solvents or synthetic byproducts can significantly alter these physical constants.

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Caption: Logical workflow from synthesis to physical property validation.

Experimental Determination Protocols

The following protocols represent best practices for the accurate determination of the thermal properties of **3-Methylaminopiperidine Dihydrochloride**.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise value for the melting point range.

Methodology:

- Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount of the white crystalline powder into a fine powder using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
 - Causality: A small, tightly packed sample ensures uniform heat transfer, leading to a more accurate and sharper observed melting range.
- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- Determination:
 - Heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~175 °C).
 - Reduce the heating rate to 1-2 °C per minute.
 - Causality: A slow heating rate near the melting point ensures the system is in thermal equilibrium, preventing overshoot and allowing for precise observation of the start and end of melting.
- Observation:
 - Record the temperature (T_1) at which the first drop of liquid appears.

- Record the temperature (T_2) at which the last crystal melts. The melting point is reported as the range $T_1 - T_2$.

Trustworthiness and Self-Validation: Before running the sample, the apparatus must be calibrated using certified melting point standards (e.g., benzophenone, 48-50 °C; caffeine, 235-237 °C). A calibration curve should be plotted to apply a correction factor if the apparatus reads consistently high or low. This ensures the trustworthiness of the obtained data.

Protocol: Boiling Point Determination (Vacuum Distillation)

This protocol is for determining the boiling point at reduced pressure.

Caption: Conceptual diagram of a vacuum distillation apparatus.

Methodology:

- Apparatus Assembly: Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.
- Sample and Boiling Chips: Place the sample of **3-Methylaminopiperidine Dihydrochloride** into the distillation flask along with several boiling chips or a magnetic stir bar.
 - Causality: Boiling chips or stirring prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation, which is critical under vacuum.
- System Seal and Evacuation: Seal the system and slowly open the connection to the vacuum pump. Evacuate the apparatus until the manometer reads a stable pressure of 6 mmHg.
- Heating: Begin gently heating the distillation flask using a heating mantle.
- Observation: Observe the temperature at the thermometer head. The boiling point is the stable temperature recorded when a consistent ring of refluxing condensate is observed on the thermometer bulb and the first drop of distillate collects in the receiving flask.

- Causality: The thermometer must be positioned correctly (top of the bulb level with the side arm to the condenser) to measure the temperature of the vapor that is in equilibrium with the liquid, which is the definition of boiling point.

Conclusion

The melting and boiling points of **3-Methylaminopiperidine Dihydrochloride** are defining physical constants that are indispensable for its use in pharmaceutical research. A melting point in the range of 197-201 °C serves as a reliable indicator of sample purity, a prerequisite for reproducible synthetic outcomes. The boiling point of 87 °C at 6 mmHg underscores the compound's thermal sensitivity and dictates that purification by distillation must be performed under vacuum to prevent degradation. The protocols and insights provided in this guide are designed to equip researchers with the technical understanding necessary to verify these properties with confidence, ensuring the integrity of their chemical matter and the success of their drug development programs.

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